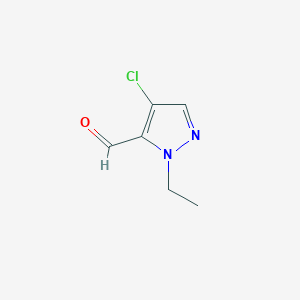
2-(3-Benzyloxyphenyl)isonicotinic acid
Descripción general
Descripción
2-(3-Benzyloxyphenyl)isonicotinic acid is a chemical compound with the molecular formula C19H15NO3 . It has a molecular weight of 305.33 . This compound is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The linear formula of 2-(3-Benzyloxyphenyl)isonicotinic acid is C19H15NO3 . It’s a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .Physical And Chemical Properties Analysis
2-(3-Benzyloxyphenyl)isonicotinic acid has a molecular weight of 305.33 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
The chemical structure and synthesis of isonicotinic acid derivatives, including 2-(3-Benzyloxyphenyl)isonicotinic acid, have been extensively studied to understand their antituberculotic activity and pharmacological profiles. Scior and Garcés-Eisele (2006) discuss the relationships between structure, disintegration, and activity of over 200 isonicotinic acid hydrazide derivatives. They found that most derivatives do not exhibit superior antimycobacterial potency compared to isoniazid, except for a few with additional unspecific toxicity. This work highlights the complexity of molecular events in the development of new therapeutic agents based on the isoniazid scaffold Scior & Garcés-Eisele, 2006.
Biological and Pharmacological Importance
The derivatives of isonicotinic acid, including 2-(3-Benzyloxyphenyl)isonicotinic acid, exhibit a range of biological activities. For instance, Tjahjono et al. (2022) reviewed the synthesis, characterization, and application of a salicylic acid derivative, highlighting its potential in drug development due to its COX-2 specificity, low toxicity, and anti-inflammatory properties. This review underscores the potential of such compounds in developing new therapeutic agents Tjahjono et al., 2022.
Environmental and Industrial Applications
Beyond pharmacological interests, derivatives of isonicotinic acid have been explored for environmental and industrial applications. Husain and Husain (2007) discussed the use of redox mediators in enhancing the degradation efficiency of recalcitrant organic pollutants in wastewater. They highlighted the role of enzymes, in presence of redox mediators, in degrading pollutants, pointing towards the potential environmental benefits of these chemical reactions Husain & Husain, 2007.
Direcciones Futuras
While specific future directions for 2-(3-Benzyloxyphenyl)isonicotinic acid are not mentioned in the available resources, it’s worth noting that synthetic chemical inducers of plant immunity, which stimulate or prime the endogenous immunity of plants to combat pathogenic invasions, are considered promising alternatives to conventional pesticides . This suggests potential future research directions in exploring the biological activities of various isonicotinic acid derivatives.
Propiedades
IUPAC Name |
2-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)16-9-10-20-18(12-16)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSKMUWENPZAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688420 | |
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyloxyphenyl)isonicotinic acid | |
CAS RN |
1008774-47-7 | |
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1-(cyanoamino)-4-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B3044902.png)




![1H-Indol-4-amine, N-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3044908.png)
![1,1'-Biphenyl, 4-propyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044914.png)
![1,1'-Biphenyl, 4-ethyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044916.png)
![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)




![7H-Pyrazolo[4,3-d]pyrimidine-7-thione, 2,4-dihydro-3-hydroxy-2-methyl-](/img/structure/B3044924.png)